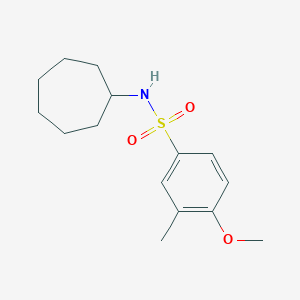![molecular formula C12H16N2O3S B296444 N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296444.png)
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant drug that has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases.
Mechanism of Action
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide selectively inhibits JAK3, which is a member of the JAK family of intracellular tyrosine kinases that play a crucial role in the signaling pathway of cytokines. By inhibiting JAK3, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15), which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have potent immunosuppressive effects in vitro and in vivo. It reduces the production of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It also reduces the proliferation of T cells and B cells, which are involved in the adaptive immune response. These effects make N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide a promising drug for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which limits its use in in vitro assays.
Future Directions
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term safety and efficacy of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in clinical trials. Another future direction is to explore the potential of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in combination therapy with other immunosuppressive drugs. Furthermore, the development of more potent and selective JAK3 inhibitors is also a promising future direction for the treatment of autoimmune diseases.
Synthesis Methods
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide is synthesized using a multistep process that involves the coupling of 4-aminobenzonitrile with cyclopropylboronic acid, followed by the introduction of a methylsulfonyl group and the final coupling with N-methyl-4-piperidone. The final product is obtained in high yield and purity through a series of purification steps.
Scientific Research Applications
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting JAK3, which is involved in the signaling pathway of cytokines that play a crucial role in the development of autoimmune diseases.
properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-14(18(2,16)17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15) |
InChI Key |
SUPIMUZLKIUNOJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296364.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-propylacetamide](/img/structure/B296366.png)

![Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296369.png)
![N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296370.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296371.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296375.png)
![N-(4-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296378.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B296388.png)